5-Chloro-2-fluoro-3-methoxybenzoic acid
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Overview
Description
5-Chloro-2-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 5-Chloro-2-fluoro-3-methoxybenzoic acid may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids.
Scientific Research Applications
5-Chloro-2-fluoro-3-methoxybenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to form new products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Similar in structure but with a methyl group instead of a methoxy group.
2-Fluoro-5-methoxybenzoic acid: Similar but with different positions of the substituents.
2-Chloro-5-methoxybenzoic acid: Similar but with different positions of the substituents.
Uniqueness
5-Chloro-2-fluoro-3-methoxybenzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-fluoro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMLJVPRQKMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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